(S)-di-tert-butyl aziridine-1,2-dicarboxylate
Overview
Description
(S)-di-tert-butyl aziridine-1,2-dicarboxylate is a chiral aziridine derivative known for its utility in organic synthesis. This compound features a three-membered aziridine ring with two carboxylate groups, each protected by tert-butyl groups. Its unique structure makes it a valuable intermediate in the synthesis of various complex molecules.
Scientific Research Applications
(S)-di-tert-butyl aziridine-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
Target of Action
The primary target of (S)-di-tert-butyl aziridine-1,2-dicarboxylate is Protein Disulfide Isomerases (PDIs) . PDIs are enzymes containing catalytically active thiol groups, which are usually located in the endoplasmic reticulum (ER). In the case of malignant transformation, they migrate to the cell surface . Their major biological function is to correct the 3D structure of native proteins synthesized in the ER .
Mode of Action
This compound interacts with its targets through a process known as alkylation . This compound, like other aziridine-2-carboxylic acid derivatives, is expected to be more reactive towards the thiol group of the cysteine in comparison to the “classical” thiol-trapping agents . This reaction mainly proceeds with ring opening and generation of alkylated products .
Biochemical Pathways
The compound’s action affects the biochemical pathways involving PDIs. PDIs of the extracellular matrix of cancer cells are antibody targets during immune-mediated tumor destruction . Therefore, the inhibition of PDIs by this compound may disrupt these pathways and have downstream effects on the structure and function of proteins.
Result of Action
The result of the compound’s action is the inhibition of PDIs, which can lead to the disruption of protein folding and potentially the death of cancer cells . It is noted that acyl derivatives of aziridine-2-carboxylic acid, such as this compound, are weak to moderately active pdia1 inhibitors .
Action Environment
The action of this compound can be influenced by environmental factors such as pH. It has been demonstrated that nucleophilic ring-opening reactions of aziridine-2-carboxamide with N- and O-nucleophiles indeed take place only in acidic solutions, while reactions with S-nucleophiles occur irrespective of the pH and at a significantly higher reaction rate .
Safety and Hazards
Future Directions
Aziridine-2-carboxylic acid derivatives have been synthesized and tested as PDIA1 inhibitors . For the first time, it was found that acyl derivatives of aziridine-2-carboxylic acid are weak to moderately active PDIA1 inhibitors . This suggests potential future directions for research and development in this area .
Biochemical Analysis
Biochemical Properties
(S)-di-tert-butyl aziridine-1,2-dicarboxylate interacts with enzymes, proteins, and other biomolecules. It has been found that acyl derivatives of aziridine-2-carboxylic acid, which includes this compound, are weak to moderately active PDIA1 inhibitors . This suggests that the compound plays a role in biochemical reactions involving PDIA1, an enzyme that usually resides in the endoplasmic reticulum .
Cellular Effects
It is known that the compound can influence cell function by interacting with PDIA1 . PDIA1 is known to play a role in the correction of the 3D structure of native proteins synthesized in the endoplasmic reticulum .
Molecular Mechanism
The molecular mechanism of this compound involves interactions with biomolecules and changes in gene expression. The compound is known to be reactive towards nucleophiles, which promotes high reactivity of aziridines . This reaction mainly proceeds with ring opening and generation of alkylated products .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions .
Metabolic Pathways
It is known that the compound interacts with PDIA1, suggesting that it may be involved in pathways related to protein folding .
Subcellular Localization
Given its interaction with PDIA1, it may be localized to the endoplasmic reticulum where PDIA1 is usually found .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-di-tert-butyl aziridine-1,2-dicarboxylate typically involves the reaction of aziridine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. One common method includes the following steps:
Starting Materials: Aziridine, di-tert-butyl dicarbonate (Boc2O), and a base such as triethylamine.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) at room temperature.
Procedure: Aziridine is added to a solution of di-tert-butyl dicarbonate in an appropriate solvent (e.g., dichloromethane). Triethylamine is then added to the mixture to facilitate the reaction. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Reactors: Using large reactors to handle the increased volume of reactants.
Continuous Stirring: Ensuring uniform mixing and reaction efficiency.
Purification: Employing techniques such as distillation or crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-di-tert-butyl aziridine-1,2-dicarboxylate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The aziridine ring can be opened by nucleophiles, leading to the formation of various substituted products.
Oxidation: The compound can be oxidized to form aziridine N-oxides.
Reduction: Reduction reactions can convert the aziridine ring into amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar solvents such as methanol or ethanol.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed in anhydrous conditions.
Major Products
Substituted Aziridines: Formed from nucleophilic substitution reactions.
Aziridine N-oxides: Resulting from oxidation reactions.
Amines: Produced through reduction reactions.
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl aziridine-1,2-dicarboxylate: The non-chiral version of the compound.
tert-Butyl aziridine-1-carboxylate: A simpler aziridine derivative with one carboxylate group.
N-Boc-aziridine: Another aziridine derivative with a Boc protecting group.
Uniqueness
(S)-di-tert-butyl aziridine-1,2-dicarboxylate is unique due to its chiral nature and the presence of two tert-butyl-protected carboxylate groups. This combination provides both reactivity and selectivity, making it a valuable tool in asymmetric synthesis and other applications requiring chiral intermediates.
Properties
IUPAC Name |
ditert-butyl (2S)-aziridine-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)16-9(14)8-7-13(8)10(15)17-12(4,5)6/h8H,7H2,1-6H3/t8-,13?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HADPXKYCDSMWJQ-OADYLZGLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CN1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CN1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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